![molecular formula C18H17N3O5S B2418485 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 307511-52-0](/img/structure/B2418485.png)
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, has been reported. It was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed analysis would require specific experimental data. Unfortunately, such data does not seem to be readily available .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. More research would be needed to provide a comprehensive analysis of its properties .Scientific Research Applications
- Researchers have investigated the binding interactions of this compound with specific biological targets. For instance, a study involved synthesizing and characterizing the compound, followed by molecular docking with Ampicillin-CTX-M-15. The results indicated favorable binding interactions between the ligand and targeted amino acids, with a binding score of -5.26 kcal/mol .
- The compound’s synthesis and characterization revealed intermolecular interactions, including hydrogen bonding and π-ring interactions. Single crystal XRD analysis provided insights into its structural features and stability .
- Quantum calculations using the B3LYP method and the Def2-SVPD basis set shed light on the compound’s electronic properties. The highest occupied molecular orbitals (HOMO) were located at hetero atoms, while the lowest unoccupied molecular orbitals (LUMO) were associated with the benzene ring .
- Derivatives of this compound have been tested for various biological activities, including analgesic, anti-inflammatory, and anticancer effects. Its multi-functional groups and pentacyclic structure contribute to its versatility .
- Some derivatives of this compound were screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .
- Researchers have also explored the crystal structure and thermal behavior of related compounds. These investigations provide valuable insights into stability and potential applications .
Drug Design and Molecular Docking Studies
Supramolecular Chemistry
Quantum Parameters and Electronic Structure
Biological Activity
Alkaline Phosphatase Inhibition
Crystal Structure and Thermal Properties
Mechanism of Action
Target of Action
It has been found to show good binding interaction with the targeted amino acids of ampicillin-ctx-m-15 .
Mode of Action
The compound interacts with its targets through various intermolecular interactions, including H-bonding and interaction involving π-ring . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .
Result of Action
The compound was found to have a good binding score of -526 kcal/mol when docked with Ampicillin-CTX-M-15 , indicating a strong interaction.
Action Environment
It’s worth noting that various intermolecular interactions, including h-bonding and interaction involving π-ring, stabilize the supramolecular assembly of the compound . These interactions could potentially be influenced by environmental factors such as temperature and pH.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-16(17(22)21(20(12)2)14-8-4-3-5-9-14)19-27(25,26)15-10-6-7-13(11-15)18(23)24/h3-11,19H,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGJOSJIXMSQOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid |
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